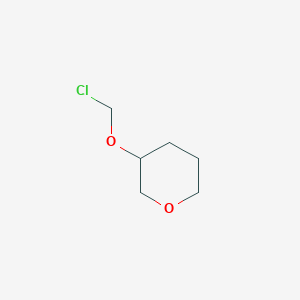

3-(Chloromethoxy)oxane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chlorinated oxetanes and related compounds can be achieved through various methods. For instance, an efficient protocol for the synthesis of 3-chloro- and 3,3-dichloro-2-oxindoles has been developed using hypervalent iodine-mediated chlorooxidation, which could potentially be adapted for the synthesis of 3-(Chloromethoxy)oxane . Additionally, the electrooxidative double ene-type chlorination has been used to prepare chlorinated compounds, suggesting that similar electrochemical methods might be applicable . Furthermore, the synthesis of 3,3-dinitratooxetane provides an example of how nitration can be used to introduce oxygen-rich functional groups into the oxetane ring .

Molecular Structure Analysis

The molecular structure of chlorinated oxetanes can be complex and is often determined using techniques such as X-ray diffraction. For example, 3,3-dinitratooxetane was characterized by monoclinic single crystals suitable for X-ray diffraction, indicating a dense and potentially energetic material . This suggests that this compound could also have a unique and intricate molecular structure that might be elucidated using similar techniques.

Chemical Reactions Analysis

Chlorinated oxetanes can undergo a variety of chemical reactions. The reaction of 3-substituted oxetanes with nitric acid in dichloromethane leads to quantitative conversion to 2-substituted propane-1,3-diol dinitrates, indicating that the oxetane ring can be opened under certain conditions . This could imply that this compound might also be reactive towards acids and could undergo ring-opening reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated oxetanes can vary widely. For instance, the synthesis of poly[3-chloromethyl-3-(1,1,2,2-tetrahydro-perfluoro-octyl-oxy)methyl oxetane] revealed properties such as viscosity, glass transition, and decomposition temperatures, as well as surface properties . These findings suggest that this compound could also exhibit unique physical and chemical properties that would be important to characterize for potential applications.

Wissenschaftliche Forschungsanwendungen

Catalytic Enantioselective Synthesis

Research into the development of synthetic methodologies emphasizes the catalytic enantioselective synthesis of 3,3-disubstituted oxindoles, a structural motif prevalent in natural products and pharmaceutically active compounds. The significance of the substituents at the C3 stereocenter in oxindoles, due to their impact on biological activity, has spurred efforts to create catalytic enantioselective methods for generating such chiral compounds. The study by Zhong‐Yan Cao, F. Zhou, and Jian Zhou (2018) outlines various catalytic approaches, including the use of bifunctional phosphoramide-based catalysts for constructing quaternary oxindoles and the activation of spirocyclopropyl oxindoles for enantioselective cycloaddition, highlighting the application of "3-(Chloromethoxy)oxane" in synthesizing complex chiral structures with high structural diversity and enantioselectivity (Cao, Zhou, & Zhou, 2018).

Electrochemical Water Oxidation and Oxygen Reduction

The investigation by Yelena Gorlin et al. (2013) into in situ X-ray absorption spectroscopy of a bifunctional manganese oxide catalyst showcases the application in electrochemical systems, particularly for oxygen reduction and evolution reactions. This study reveals insights into the chemical nature of electrocatalysts under reaction conditions, indicating the potential use of "this compound" in developing efficient catalysts for energy conversion and storage applications (Gorlin et al., 2013).

Asymmetric Construction of 1,3-Dioxanes

A novel method for the enantioselective construction of 1,3-dioxanes, involving a hemiacetalization/intramolecular oxy-Michael addition cascade catalyzed by a chiral phosphoric acid, is discussed by A. Matsumoto, K. Asano, and S. Matsubara (2015). This method signifies the role of "this compound" in synthesizing optically active 1,3-polyol motifs, essential for the de novo synthesis of polyketides, thereby highlighting its application in creating useful chiral building blocks for synthetic and medicinal chemistry (Matsumoto, Asano, & Matsubara, 2015).

Oxoiron(IV) Complexes in Catalysis

The study on oxoiron(IV) complexes by Marc C Piquette, S. V. Kryatov, and E. Rybak-Akimova (2019) explores the catalytic byproduct in the oxidation of alkenes, showing how these complexes can be reintroduced into the catalytic cycle, potentially indicating the application of "this compound" in developing catalysts for synthetic transformations (Piquette, Kryatov, & Rybak-Akimova, 2019).

Magnetocaloric Effects in Metal-Organic Frameworks

Suijun Liu et al. (2016) demonstrate the use of Gd-based metal-organic frameworks (MOFs) in exhibiting significant magnetocaloric effects, a property essential for magnetic refrigeration technologies. This research indicates the potential application of "this compound" in the development of materials with novel magnetic properties (Liu et al., 2016).

Eigenschaften

IUPAC Name |

3-(chloromethoxy)oxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c7-5-9-6-2-1-3-8-4-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXKOJHBYAVSNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)OCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2530696.png)

![6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2530697.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2530705.png)

![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B2530707.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2530715.png)